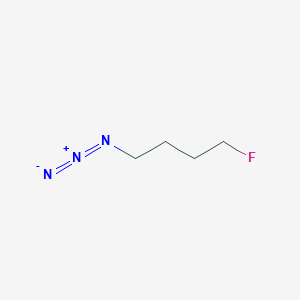

![molecular formula C11H18O2 B2812599 Ethyl spiro[2.5]octane-6-carboxylate CAS No. 1370601-28-7](/img/structure/B2812599.png)

Ethyl spiro[2.5]octane-6-carboxylate

Descripción general

Descripción

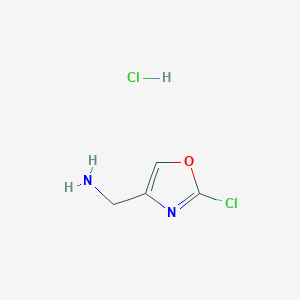

Ethyl spiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C11H18O2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl spiro[2.5]octane-6-carboxylate consists of a spiro[2.5]octane core with a carboxylate functional group attached . The molecular weight is 182.26 .Physical And Chemical Properties Analysis

Ethyl spiro[2.5]octane-6-carboxylate is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 257.2±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 47.8±0.4 cm3 .Aplicaciones Científicas De Investigación

Synthesis Methodologies

- Innovative Synthesis Techniques : The Dzhemilev reaction has been used for the synthesis of spiro[3.3]heptane and spiro[3.4]octanes, showcasing the versatility of cycloalumination reactions. This process enables the efficient generation of complex spiro structures, which are crucial for the development of new materials and pharmaceuticals (D’yakonov, Finkelshtein, & Ibragimov, 2007).

Medicinal Chemistry

- Immunomodulatory Agents : A series of dioxothiadiazabicyclo[3.3.0]octanes and their 2-spiro derivatives, synthesized from L-(-)-R-cysteine ethyl ester, showed potential as immunomodulatory agents. These compounds demonstrated significant activity in enhancing human lymphocyte proliferation and macrophage oxidative metabolism, highlighting their therapeutic potential (Refouvelet et al., 1994).

Organic Chemistry

- Mechanistic Insights into Reactions : Research on cyclopropenes with organoaluminum compounds provided insights into the formation of ring-opened products, contributing to the understanding of reaction mechanisms involving spiro compounds. Such studies are foundational for advancing synthetic chemistry and designing new reactions (Smith & Richey, 2007).

Safety And Hazards

Ethyl spiro[2.5]octane-6-carboxylate has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Propiedades

IUPAC Name |

ethyl spiro[2.5]octane-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-13-10(12)9-3-5-11(6-4-9)7-8-11/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJMOSKYDGJVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2(CC1)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl spiro[2.5]octane-6-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-acetylanilino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2812516.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2812517.png)

![Ethyl 3-[tert-butyl(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2812520.png)

![4-(sec-butylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2812525.png)

![2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2812526.png)

![3,4-diethoxy-N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B2812529.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-1-morpholinoethanone](/img/structure/B2812538.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2812539.png)